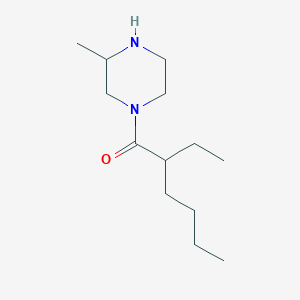

1-(1,4-Diazepan-1-yl)nonan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

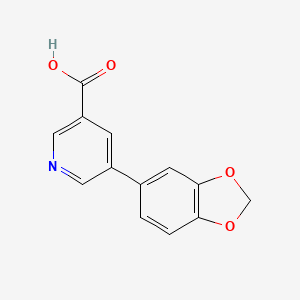

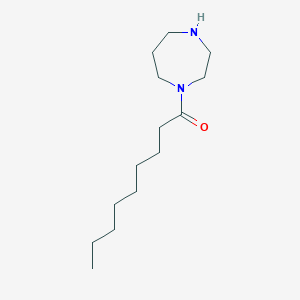

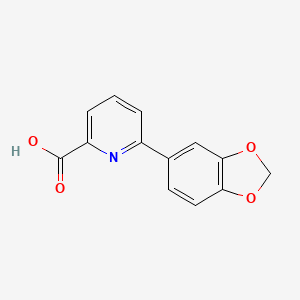

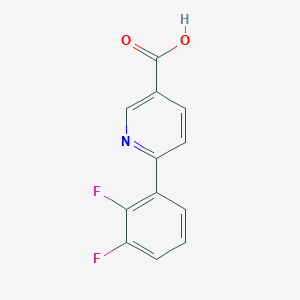

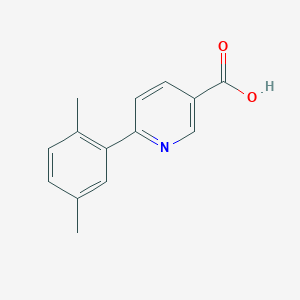

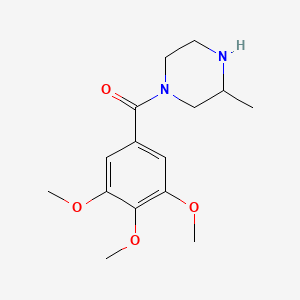

“1-(1,4-Diazepan-1-yl)nonan-1-one” is a chemical compound with the molecular formula C14H28N2O . It is a derivative of 1,4-diazepine, a two nitrogen containing seven-membered heterocyclic compound .

Synthesis Analysis

The synthesis of 1,4-diazepines, including derivatives like “1-(1,4-Diazepan-1-yl)nonan-1-one”, has been a subject of active research due to their medicinal importance . A review on the synthesis of 1,4-diazepines discusses various synthetic schemes and reactivity of these compounds . Another study presents a biocatalytic approach to synthesize chiral 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination .Chemical Reactions Analysis

1,4-Diazepines, including “1-(1,4-Diazepan-1-yl)nonan-1-one”, are involved in a variety of chemical reactions. The primary purpose of a review on 1,4-diazepines is to discuss the synthetic schemes and reactivity of these compounds .Applications De Recherche Scientifique

Biocatalysis in Asymmetric Synthesis

The compound plays a crucial role in the biocatalytic synthesis of chiral 1,4-diazepanes . Enzymatic intramolecular asymmetric reductive amination has been developed using this compound, which is a significant step in producing optically pure 1,4-diazepanes . These chiral structures are essential in pharmaceuticals, showcasing the compound’s importance in creating biologically active molecules.

Pharmaceutical Synthesis

“1-(1,4-Diazepan-1-yl)nonan-1-one” serves as a key intermediate in the synthesis of pharmaceuticals like Suvorexant , a dual-orexin receptor antagonist used for treating primary insomnia . The ability to synthesize such compounds with high enantiomeric excess demonstrates its value in medicinal chemistry.

Enantioselective Catalysis

The compound is utilized in the identification of enantioselective imine reductases (IREDs) , which are enzymes that facilitate the synthesis of enantiomerically pure substances . This is particularly important for the production of compounds with specific stereochemistry, a critical aspect in drug design and development.

Methodological Development in Organic Synthesis

Research has shown that “1-(1,4-Diazepan-1-yl)nonan-1-one” can be used to improve existing synthetic methods. For instance, it has been involved in the development of an efficient method for constructing chiral 1,4-diazepanes, which are of pharmaceutical importance, without the use of heavy metal catalysts .

Computational Chemistry

The compound has been a subject in computational studies to understand the molecular basis for improved activity of mutant enzymes used in catalysis . Such studies are pivotal for the rational design of enzymes with enhanced catalytic efficiency.

Biochemical Research

In biochemical research, “1-(1,4-Diazepan-1-yl)nonan-1-one” is used as a product for proteomics research, contributing to the understanding of protein functions and interactions .

Propriétés

IUPAC Name |

1-(1,4-diazepan-1-yl)nonan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O/c1-2-3-4-5-6-7-9-14(17)16-12-8-10-15-11-13-16/h15H,2-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTPVYKIXIGUOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)N1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Diazepan-1-yl)nonan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)